![molecular formula C12H8F2O2S2 B12408300 S-(4-fluorophenyl) 4-fluorobenzenesulfonothioate](/img/structure/B12408300.png)
S-(4-fluorophenyl) 4-fluorobenzenesulfonothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of S-(4-fluorophenyl) 4-fluorobenzenesulfonothioate typically involves the reaction of 4-fluorobenzenesulfonyl chloride with 4-fluorothiophenol under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane . The reaction mixture is stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: S-(4-fluorophenyl) 4-fluorobenzenesulfonothioate can undergo nucleophilic substitution reactions where the sulfonothioate group is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form sulfonyl derivatives under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in an organic solvent like acetone .
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used for oxidation reactions.
Major Products:
Substitution Reactions: Products include various substituted phenyl derivatives depending on the nucleophile used.
Oxidation Reactions: Major products are sulfonyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: S-(4-fluorophenyl) 4-fluorobenzenesulfonothioate is used as a building block in organic synthesis, particularly in the development of new compounds with potential biological activities .
Biology and Medicine: As a tubulin inhibitor, this compound is significant in cancer research. It interferes with microtubule dynamics, which is crucial for cell division, making it a potential candidate for anticancer drug development .
Industry: The compound is used in the synthesis of various pharmaceuticals and agrochemicals due to its unique chemical properties .
Wirkmechanismus
S-(4-fluorophenyl) 4-fluorobenzenesulfonothioate exerts its effects by binding to tubulin, a protein that is essential for microtubule formation . By inhibiting tubulin polymerization, the compound disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in rapidly dividing cells . This mechanism is particularly useful in targeting cancer cells .
Vergleich Mit ähnlichen Verbindungen
- S-(4-chlorophenyl) 4-chlorobenzenesulfonothioate
- S-(4-bromophenyl) 4-bromobenzenesulfonothioate
- S-(4-methylphenyl) 4-methylbenzenesulfonothioate
Comparison: S-(4-fluorophenyl) 4-fluorobenzenesulfonothioate is unique due to the presence of fluorine atoms, which can significantly influence its biological activity and chemical reactivity . Fluorine atoms can enhance the compound’s stability and lipophilicity, making it more effective in biological systems compared to its chlorinated, brominated, or methylated analogs .
Eigenschaften
Molekularformel |
C12H8F2O2S2 |
---|---|
Molekulargewicht |
286.3 g/mol |
IUPAC-Name |
1-fluoro-4-(4-fluorophenyl)sulfonylsulfanylbenzene |
InChI |
InChI=1S/C12H8F2O2S2/c13-9-1-5-11(6-2-9)17-18(15,16)12-7-3-10(14)4-8-12/h1-8H |
InChI-Schlüssel |
RJGPLTZAVFXCME-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1F)SS(=O)(=O)C2=CC=C(C=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.